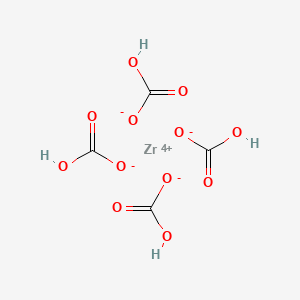Zirconium basic carbonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Catalyst and Adsorbent:
- The combination of zirconium(4+) and hydrogen carbonate ions might exhibit interesting catalytic properties. Zirconium-based materials are known catalysts for various reactions, including esterification, acylation, and hydrolysis.
- The presence of hydrogen carbonate groups could potentially modify the catalytic activity and selectivity of the material. Additionally, the compound might act as an adsorbent for specific molecules due to the potential interactions between the charged zirconium ions and various functional groups.
Precursor for Functional Materials:
- The compound could serve as a precursor for the synthesis of other functional materials. Zirconium-containing materials are widely used in various applications, including ceramics, pigments, and solid-state electrolytes.
- By manipulating the reaction conditions, researchers might be able to convert "Hydrogen carbonate;zirconium(4+)" into desired zirconium-based materials with specific structures and properties.
Material Science Research:
- The interaction between zirconium(4+) and hydrogen carbonate ions could be of interest in material science research. Studying their interactions can help researchers understand the formation mechanisms and properties of various materials, including those containing zirconium and carbonate groups.
Environmental Research:
- The potential interaction of "Hydrogen carbonate;zirconium(4+)" with various environmental contaminants could be explored. Zirconium-based materials have been investigated for their ability to remove pollutants from water and soil.
- Studying the interactions between the compound and specific contaminants could provide insights into developing new methods for environmental remediation.
Zirconium basic carbonate, also known as zirconium carbonate or zirconium basic carbonate (ZBC), is an inorganic compound with the formula . It appears as a white, moist, inhomogeneous powder and contains approximately 40% zirconium oxide. This compound is amphoteric, meaning it can react with both acids and bases, which contributes to its versatility in various applications . Zirconium basic carbonate is primarily used as a precursor for zirconium oxide and other zirconium compounds.
- Decomposition: Upon heating, zirconium basic carbonate decomposes to form zirconium oxide and carbon dioxide:
- Formation of Zirconium Oxide: It can be converted into zirconium oxide through calcination at high temperatures, which is significant in ceramics and refractory materials .
- Reactions with Acids: When treated with strong acids, zirconium basic carbonate can dissolve to form soluble zirconium salts:
Several methods are used to synthesize zirconium basic carbonate:
- Precipitation Method: This involves adding alkali or ammonium carbonates to an aqueous solution of zirconium sulfate, leading to the precipitation of basic zirconium sulfate, which is then converted into zirconium basic carbonate by further treatment with ammonium hydrogen carbonate .
- Granular Conversion: Granular sodium zirconium carbonate can be titrated to a specific pH with acid to produce zirconium basic carbonate. This method allows for the production of high-purity material suitable for industrial applications .
- Hydrothermal Synthesis: A more advanced technique involves hydrothermal conditions that facilitate the formation of crystalline structures of zirconium basic carbonate at elevated temperatures and pressures.
Zirconium basic carbonate has various applications across different industries:
- Catalysis: It serves as a catalyst in organic reactions, particularly in biomass conversion processes where it has shown excellent catalytic properties at low temperatures .
- Ceramics: Used as a precursor for producing high-purity zirconium oxide, which is essential in ceramics due to its thermal stability and mechanical strength .
- Pharmaceuticals: Investigated for use in drug delivery systems due to its biocompatibility and ability to form stable complexes.
Interaction studies have focused on the reactivity of zirconium basic carbonate with various ligands and biomolecules. These studies reveal that the compound can form stable complexes, which may enhance its utility in medical applications. Additionally, research into its catalytic activity highlights its potential in promoting
Zirconium basic carbonate shares similarities with several other compounds but exhibits unique properties:
| Compound | Chemical Formula | Unique Characteristics |
|---|---|---|
| Zirconium Carbonate | Zr(CO₃)₂ | More soluble than zirconium basic carbonate; less stable. |
| Sodium Zirconium Carbonate | Na₂Zr(CO₃)₃ | Amorphous structure; used primarily in industrial applications. |
| Zirconium Dioxide | ZrO₂ | More thermally stable; used extensively in ceramics and refractories. |
| Basic Zirconium Sulfate | Zr(OH)₂·SO₄ | Precursor for producing other zirconium compounds; more acidic than ZBC. |
Zirconium basic carbonate stands out due to its amphoteric nature, ability to catalyze reactions at low temperatures, and versatility in forming complexes with various substances .
General Manufacturing Information
Paint and coating manufacturing
Transportation equipment manufacturing
polishing compounds
Zirconium, [.mu.-[carbonato(2-)-.kappa.O:.kappa.O']]dihydroxydioxodi-: ACTIVE








